2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione
Overview
Description
2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a piperazine ring substituted with a diphenylmethyl group, making it a significant molecule in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione involves multiple steps. One common method includes the reaction of 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol with a 2-substituted acetaldehyde dialkylacetal in the presence of a proton acceptor in an inert solvent. This forms a corresponding diphenylmethylpiperazinoethoxyacetaldehyde dialkylacetal, which is then hydrolyzed to the corresponding aldehyde, catalyzed by a proton donor, and finally oxidized to the desired acid using a suitable oxidation agent .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process is optimized for high yield and cost-effectiveness, ensuring the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of aldehydes to acids.
Reduction: Reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions involving the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives and their corresponding acids or alcohols, depending on the reaction conditions .
Scientific Research Applications
2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Investigated for its potential as a biochemical probe in studying receptor-ligand interactions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s diphenylmethyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A well-known antihistamine with a similar piperazine structure.
Hydroxyzine: Another antihistamine with structural similarities to the compound .
Levocetirizine: The active enantiomer of cetirizine, sharing a similar pharmacological profile.
Uniqueness
2-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the isoindole-dione moiety, which imparts distinct chemical and pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O3/c31-24(19-30-26(32)22-13-7-8-14-23(22)27(30)33)28-15-17-29(18-16-28)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,22-23,25H,7-8,13-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNNWHDVXJNJDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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